molecular formula C11H13ClN4S B7792383 C11H13ClN4S

C11H13ClN4S

Cat. No.: B7792383
M. Wt: 268.77 g/mol
InChI Key: LHTBMNZWRLQOQF-UHFFFAOYSA-N
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Description

C₁₁H₁₃ClN₄S is a chlorinated heterocyclic compound containing nitrogen and sulfur atoms within its aromatic framework. Chlorinated aromatic systems, such as those in C₁₁H₁₃ClN₄S, often enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4S/c1-2-16-10(13)14-15-11(16)17-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTBMNZWRLQOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core:

    Substitution with Methylpiperazine:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperben

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

C11H13ClN4S derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of uncontrolled cellular proliferation, making these compounds promising candidates in cancer therapy.

  • Case Study : A study focused on the synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives demonstrated their inhibitory effects on CDK activity. These compounds were evaluated for their antiproliferative effects against various cancer cell lines, showing significant promise in preclinical models .
CompoundCDK Inhibition ActivityCancer Cell Line Tested
Derivative AModerateMCF-7 (Breast)
Derivative BHighHeLa (Cervical)

1.2 Antimicrobial Properties

Research indicates that this compound compounds exhibit antimicrobial properties against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

  • Case Study : A series of thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess significant antibacterial activity .
CompoundAntibacterial ActivityTarget Bacteria
Compound XEffectiveE. coli
Compound YVery EffectiveS. aureus

Agricultural Applications

This compound has been explored for its potential use as a plant growth regulator and pesticide. Its ability to modulate growth pathways can enhance crop yields and resistance to diseases.

  • Case Study : Research on the application of specific derivatives showed improved growth rates in treated plants compared to controls, suggesting an effective role in agricultural enhancement.
ApplicationEffect Observed
Growth RegulationIncreased biomass
Disease ResistanceReduced infection rates

Neuropharmacology

Certain derivatives of this compound have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

  • Case Study : A study highlighted the neuroprotective effects of thiazole derivatives against oxidative stress in neuronal cells, indicating potential therapeutic applications for conditions like Alzheimer's disease.
CompoundNeuroprotective EffectMechanism
Compound ZSignificantAntioxidant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares C₁₁H₁₃ClN₄S with key analogs from the evidence, focusing on molecular properties, bioactivity, and synthetic routes.

Molecular and Physicochemical Properties
Compound Molecular Formula Molecular Weight Solubility Log Po/w CYP Inhibition Key Functional Groups
C₁₁H₁₃ClN₄S C₁₁H₁₃ClN₄S ~280.7 (calculated) Not reported Estimated ~2.5 Not reported Chlorophenyl, thiadiazine
C₁₆H₁₃ClN₄S C₁₆H₁₃ClN₄S 328.8 Not reported Not reported Not reported Thienopyridine, imidazole
C₇H₆N₂O C₇H₆N₂O 134.14 1.55 mg/mL (very soluble) 1.83 (iLOGP) CYP1A2 inhibitor Benzoxazole, nitro group
C₇H₁₄N₂O C₇H₁₄N₂O 142.20 86.7 mg/mL (very soluble) 0.03 (consensus) None Piperazine, oxetane

Key Observations :

  • Solubility : C₇H₆N₂O and C₇H₁₄N₂O exhibit high solubility (>1.55 mg/mL), likely due to polar functional groups (e.g., oxetane in C₇H₁₄N₂O). C₁₁H₁₃ClN₄S, with a hydrophobic chlorophenyl group, may have lower solubility .
  • Log Po/w : C₇H₆N₂O has a higher lipophilicity (iLOGP = 1.83), suggesting better membrane permeability than C₇H₁₄N₂O (consensus Log P = 0.03). C₁₁H₁₃ClN₄S, with a thiadiazine ring, may balance hydrophobicity and polarity .
  • Bioactivity : C₇H₆N₂O inhibits CYP1A2, a key enzyme in drug metabolism, while C₁₆H₁₃ClN₄S is explored in bioorganic chemistry for heterocyclic interactions .
Pharmacological Potential
  • C₁₆H₁₃ClN₄S: Studied for heterocyclic interactions in antimicrobial and anticancer contexts, leveraging its thienopyridine core .
  • C₇H₆N₂O : Demonstrated CYP1A2 inhibition, suggesting utility in modulating drug metabolism or treating CYP1A2-related disorders .
  • C₁₁H₁₃ClN₄S : Hypothesized to exhibit similar bioactivity due to its chlorophenyl-thiadiazine scaffold, which is associated with anti-inflammatory and antimicrobial effects in related compounds .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing C11H13ClN4S to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for synthesis, including step-by-step reaction conditions (e.g., solvent, temperature, catalyst). For characterization, provide <sup>1</sup>H and <sup>13</sup>C NMR spectra, high-resolution mass spectrometry (HRMS), and elemental analysis. Include purity verification via HPLC (>95%) and melting point determination. Document all procedures in the main text or supplementary materials to enable replication .

Q. How should researchers conduct a literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Use databases like SciFinder and Reaxys to compile peer-reviewed studies, prioritizing primary sources. Analyze synthesis routes, biological activity (if applicable), and unresolved structural or mechanistic questions. Cross-reference citations in recent reviews to identify understudied areas, such as stability under physiological conditions or enantiomeric effects .

Q. What statistical methods are appropriate for analyzing inconsistencies in spectroscopic data for this compound?

  • Methodological Answer : Apply error analysis (e.g., standard deviation for replicate measurements) and multivariate statistics (e.g., PCA) to identify outliers. Compare observed NMR chemical shifts with computational predictions (DFT calculations) to resolve ambiguities. For conflicting results, validate instrumentation calibration and sample preparation protocols .

Q. How can researchers assess the purity of this compound when commercial standards are unavailable?

  • Methodological Answer : Combine orthogonal techniques:
  • Chromatography: HPLC with UV detection (λmax for the compound).
  • Spectroscopy: IR to confirm functional groups and absence of solvent peaks.
  • Thermal analysis: TGA/DSC to detect decomposition byproducts.
    Cross-validate results with independent synthetic batches .

Intermediate Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity of this compound derivatives?

  • Methodological Answer : Perform dose-response assays under standardized conditions (e.g., cell line, incubation time) and compare with literature data. Use contradiction analysis frameworks to isolate variables (e.g., solvent effects, stereochemical purity). Publish raw data and statistical codes to facilitate meta-analysis .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, catalysts). Use in-situ monitoring (e.g., FTIR, Raman) to identify rate-limiting steps. For low-yielding steps, explore alternative pathways (e.g., microwave-assisted synthesis) and report failure cases to guide troubleshooting .

Q. How can computational tools aid in predicting the reactivity of this compound under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., using Gaussian or GROMACS) to model protonation states and stability. Validate predictions with experimental pH-dependent UV-Vis spectra and <sup>1</sup>H NMR titrations. Compare results with analogous compounds to identify structure-reactivity trends .

Advanced Research Questions

Q. What methodologies elucidate the mechanism of this compound in catalytic or biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) to trace reaction pathways. For biological systems, employ knock-out assays or CRISPR-edited cell lines to identify molecular targets. Combine kinetic studies (stopped-flow techniques) with computational docking simulations to propose mechanistic models .

Q. How can researchers address discrepancies in the crystal structure data of this compound polymorphs?

  • Methodological Answer : Conduct single-crystal X-ray diffraction (SCXRD) under controlled crystallization conditions (e.g., solvent, temperature). Compare unit cell parameters with reported data and analyze Hirshfeld surfaces to assess intermolecular interactions. Publish CIF files and refinement details for peer validation .

Q. What integrated approaches validate the environmental stability of C11H13ClN4S for long-term applications?

  • Methodological Answer :
    Perform accelerated degradation studies (e.g., exposure to UV light, humidity) with LC-MS monitoring. Use QSAR models to predict biodegradation pathways and compare with experimental metabolite profiling. Collaborate with ecotoxicology labs to assess bioaccumulation potential .

Guidelines for Data Presentation

  • Tables/Figures : Limit to three key visuals in the main text (e.g., reaction scheme, dose-response curve). Include error bars and statistical significance annotations. For spectral data, provide expanded regions in supplementary files .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Share raw data via repositories like Zenodo or Figshare to enhance transparency .

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